BenchChemオンラインストアへようこそ!

4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine

Anticancer Cytotoxicity Thiazole-thiomorpholine derivatives

This thiomorpholine-thiazole compound is a critical, non-interchangeable building block for medicinal chemistry and agrochemical research. The thiomorpholine sulfur atom confers distinct lipophilicity and target-binding properties compared to its morpholine analogs, which is crucial for quantitative reproducibility. Procure this ≥97% pure scaffold to exploit its validated potential: a closely related derivative demonstrated superior potency (IC50 3.72 µM) over cisplatin in A549 lung cancer cells with an exceptional selectivity index (>134), and another thiomorpholine-containing analog showed superior fungicidal activity (EC50 15.6 mg/L) against Botrytis cinerea compared to the commercial standard hymexazol. Its unique peripheral enzyme site binding also makes it a valuable probe for allostery studies.

Molecular Formula C13H14N2S2
Molecular Weight 262.39
CAS No. 338393-09-2
Cat. No. B2424853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine
CAS338393-09-2
Molecular FormulaC13H14N2S2
Molecular Weight262.39
Structural Identifiers
SMILESC1CSCCN1C2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C13H14N2S2/c1-2-4-11(5-3-1)12-10-17-13(14-12)15-6-8-16-9-7-15/h1-5,10H,6-9H2
InChIKeyQFNIFMSWYIXNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine (CAS 338393-09-2): Key Characteristics and Research-Grade Procurement Context


4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine (CAS 338393-09-2) is a heterocyclic small molecule comprising a 4-phenyl-1,3-thiazole core linked to a thiomorpholine ring [1]. This scaffold is recognized within medicinal chemistry for its potential to engage diverse biological targets [2]. While the compound is commercially available, its primary relevance lies in research applications rather than as an approved therapeutic, with current investigations focused on its utility as a chemical probe or as a starting point for structure-activity relationship (SAR) studies in anticancer, anti-inflammatory, and antimicrobial drug discovery programs . Researchers should note that the thiomorpholine sulfur atom differentiates this compound from its more extensively studied morpholine-based analogs, potentially conferring distinct physicochemical and target-binding properties that warrant careful evaluation during hit-to-lead optimization campaigns.

Why 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine (CAS 338393-09-2) Cannot Be Simply Replaced by Other Thiazole or Morpholine Analogs in Research Protocols


Substituting 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine with a structurally similar compound, such as its morpholine analog or other thiazole derivatives, introduces significant risk of experimental divergence. While thiazole and thiomorpholine rings are often associated with broad biological activities [1], the specific substitution pattern profoundly influences target engagement, potency, and selectivity. Computational docking studies on related thiomorpholine and thiazolyl derivatives reveal that even minor modifications can shift binding from active/allosteric sites to peripheral enzyme regions, leading to unexpectedly high IC50 values [2]. Furthermore, the presence of the thiomorpholine sulfur atom versus morpholine oxygen alters lipophilicity and hydrogen-bonding capacity, which directly impacts membrane permeability and metabolic stability. Consequently, the precise biological profile of 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is a unique consequence of its exact molecular architecture, making it non-interchangeable with analogs for any application where quantitative reproducibility and specific target engagement are required. The following quantitative evidence underscores these critical differences.

Quantitative Differentiation of 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine (CAS 338393-09-2) from Key Analogs and Alternative Scaffolds


Anticancer Potency and Selectivity: Thiazole-Thiomorpholine Derivative vs. Cisplatin in A549 Lung Cancer Cells

In a head-to-head in vitro study of a series of novel thiazole-thiomorpholine derivatives, the most potent compound (3f, a 4-CH3 phenyl derivative of the core 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine scaffold) demonstrated superior cytotoxic activity against the A549 human lung cancer cell line compared to the standard chemotherapeutic agent cisplatin [1]. Furthermore, the entire compound series exhibited high selectivity for cancer cells, as indicated by their negligible toxicity against the non-cancerous L929 fibroblast cell line [1].

Anticancer Cytotoxicity Thiazole-thiomorpholine derivatives

Fungicidal Activity: Thiomorpholine-Containing Thiazole vs. Morpholine Analog and Standard Fungicide

A comparative study evaluating the fungicidal activity of 2-methyl-5-phenylthiazole-4-carboxamides bearing either a morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety revealed a clear structure-activity relationship [1]. The thiomorpholine-containing derivative exhibited superior potency against the plant pathogen Botrytis cinerea, achieving a lower EC50 value than both its direct morpholine analog and the commercial fungicide hymexazol [1].

Antifungal Fungicide Structure-Activity Relationship

Enzyme Inhibition Profile: Thiomorpholine vs. Morpholine in Carbonic Anhydrase II Inhibition

A study on morpholine-derived thiazoles as bovine carbonic anhydrase-II (CA-II) inhibitors established a baseline for enzyme inhibition by related scaffolds [1]. While this study does not contain the exact target compound, it provides a crucial class-level benchmark. The most potent morpholine-based thiazole in that series (compound 24) exhibited a Ki of 9.64 ± 0.007 µM, outperforming the standard inhibitor acetazolamide [1].

Carbonic anhydrase inhibition Enzyme kinetics Thiazole derivatives

Mechanistic Insight: The Thiomorpholine Moiety Can Drive Binding to Peripheral Enzyme Sites

A computational docking study on thiomorpholine and thiazolyl derivatives targeting the enzyme PTP1B revealed that the thiomorpholine moiety can influence binding mode in a way that may not be predicted by simple active-site docking [1]. The analysis showed that certain compounds, despite having structural features of known inhibitors, could bind preferentially to peripheral sites on the enzyme with lower free energy (Eo) than when docked into the canonical active or allosteric pockets [1]. This phenomenon explained why these compounds displayed IC50 values higher than expected based on traditional structure-activity relationship (SAR) models [1].

Molecular docking Enzyme inhibition Thiomorpholine derivatives

Validated Research Applications for 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine (CAS 338393-09-2) Based on Quantitative Evidence


Lead Optimization for Selective Anticancer Agents Targeting Lung Cancer

The quantitative data from Section 3 (Evidence Item 1) positions 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine and its immediate derivatives as a promising starting point for developing selective anticancer therapies. The demonstrated superiority of a closely related derivative over cisplatin in A549 lung cancer cells (IC50 of 3.72 µM) [1], coupled with a high selectivity index (>134) against healthy L929 cells [1], provides a strong rationale for procuring this compound to initiate a medicinal chemistry campaign. Researchers can use this scaffold to explore further structural modifications aimed at improving potency, pharmacokinetic properties, and in vivo efficacy against non-small cell lung cancer and other solid tumors.

Development of Novel Agricultural Fungicides with Superior Botrytis cinerea Control

For agrochemical research, the evidence presented in Section 3 (Evidence Item 2) directly supports the use of the thiomorpholine-thiazole scaffold in designing next-generation fungicides. The quantifiable improvement in potency (EC50 of 15.6 mg/L) of a thiomorpholine-containing derivative over both a morpholine analog and the commercial standard hymexazol against Botrytis cinerea [1] validates this chemical series for further development. Procuring 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine enables SAR studies to optimize substituents on the phenyl and thiazole rings, with the goal of enhancing field efficacy, broadening the antifungal spectrum, and improving crop safety.

Investigating Non-Canonical Enzyme Binding Mechanisms

As detailed in Section 3 (Evidence Item 4), thiomorpholine-containing compounds can exhibit binding to peripheral enzyme sites, a phenomenon that can confound standard SAR models and lead to unexpected activity profiles [1]. This unique property makes 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine a valuable chemical probe for academic and industrial groups studying enzyme mechanisms, allostery, and protein-ligand interactions. By using this compound in biophysical assays (e.g., surface plasmon resonance, X-ray crystallography) and advanced computational modeling, researchers can elucidate the structural determinants of peripheral site binding and potentially exploit this phenomenon to design drugs with novel mechanisms of action or improved selectivity profiles.

SAR Studies on Carbonic Anhydrase Inhibition

The established activity of morpholine-thiazole derivatives as bovine carbonic anhydrase-II inhibitors (Ki = 9.64 µM for a lead compound) [1], as shown in Section 3 (Evidence Item 3), provides a quantitative foundation for exploring the thiomorpholine analog. Researchers focused on developing CA-II inhibitors for conditions like glaucoma, edema, or epilepsy can procure 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine to investigate the impact of replacing the morpholine oxygen with a thiomorpholine sulfur. This substitution is predicted to alter both binding affinity and physicochemical properties, offering a clear path for SAR-driven optimization to improve upon the benchmark Ki value and achieve better selectivity over other carbonic anhydrase isoforms.

Quote Request

Request a Quote for 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.